molecular formula C17H26O3 B14545634 2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane CAS No. 61920-08-9

2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane

Cat. No.: B14545634
CAS No.: 61920-08-9
M. Wt: 278.4 g/mol
InChI Key: GNYIUMVKGGDKPV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound with a complex structure that includes a methoxyphenyl group, a trimethyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane typically involves the reaction of 3-methoxyphenol with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and methylation to form the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The dioxane ring structure can influence the compound’s stability and reactivity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
  • 2-(3-Hydroxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
  • 2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(methyl)-1,3-dioxane

Uniqueness

2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.

Properties

CAS No.

61920-08-9

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C17H26O3/c1-12(2)15-16(3,4)11-19-17(5,20-15)13-8-7-9-14(10-13)18-6/h7-10,12,15H,11H2,1-6H3

InChI Key

GNYIUMVKGGDKPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(COC(O1)(C)C2=CC(=CC=C2)OC)(C)C

Origin of Product

United States

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